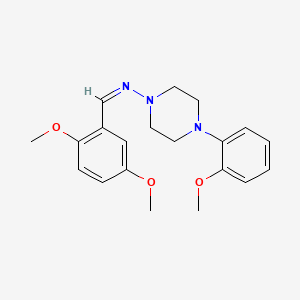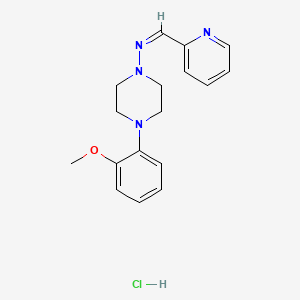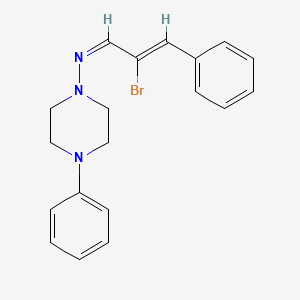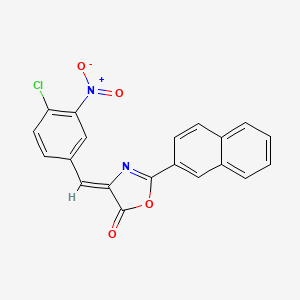
N-(4-tert-butylbenzylidene)-4-phenyl-1-piperazinamine
Overview
Description
N-(4-tert-butylbenzylidene)-4-phenyl-1-piperazinamine, commonly known as TBBPA, is a synthetic organic compound that is widely used as a flame retardant in various consumer products. It is a member of the piperazine family of compounds and has a molecular formula of C21H26N2. TBBPA has been extensively studied for its chemical and physical properties, as well as its potential impact on human health and the environment.
Mechanism of Action
TBBPA acts as a flame retardant by interfering with the combustion process. It does this by releasing bromine atoms when exposed to high temperatures, which then react with free radicals in the flame to interrupt the chain reaction that sustains the fire. TBBPA has also been shown to have other chemical and physical properties that make it an effective flame retardant, such as its ability to absorb heat and its low volatility.
Biochemical and Physiological Effects:
TBBPA has been shown to have a number of biochemical and physiological effects on living organisms. In animal studies, exposure to TBBPA has been associated with changes in thyroid hormone levels, alterations in liver and kidney function, and changes in reproductive and developmental outcomes. However, the relevance of these findings to human health is still a matter of debate.
Advantages and Limitations for Lab Experiments
TBBPA has several advantages as a flame retardant in laboratory experiments. It is relatively inexpensive, widely available, and easy to handle. However, its use in laboratory experiments is limited by its potential toxicity and environmental impact. Researchers must take appropriate precautions to minimize exposure to TBBPA and dispose of it properly.
Future Directions
There are several areas of future research that are needed to better understand the potential health and environmental impacts of TBBPA. These include:
1. Further studies to determine the potential toxicity of TBBPA and its metabolites in humans and wildlife.
2. Studies to determine the fate and transport of TBBPA in the environment, including its persistence and bioaccumulation potential.
3. Development of alternative flame retardants that are less toxic and environmentally persistent.
4. Development of methods to detect and quantify TBBPA and its metabolites in environmental samples.
5. Studies to determine the effectiveness of TBBPA as a flame retardant in different applications and under different conditions.
In conclusion, TBBPA is a widely used flame retardant that has been extensively studied for its potential impact on human health and the environment. While it has several advantages as a flame retardant, its potential toxicity and environmental impact make it a subject of ongoing research and debate. Further research is needed to better understand the potential risks and to develop safer alternatives.
Scientific Research Applications
TBBPA has been widely used as a flame retardant in a variety of consumer products, including electronics, textiles, and plastics. As a result, it has become ubiquitous in the environment and has been detected in air, water, and soil samples. The potential health and environmental impacts of TBBPA have been the subject of extensive scientific research.
properties
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-21(2,3)19-11-9-18(10-12-19)17-22-24-15-13-23(14-16-24)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIMEJAOSXMCX-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3897178.png)
![N~2~-benzyl-N~1~-isopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3897188.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide](/img/structure/B3897196.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B3897212.png)

![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897243.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)



![4-({2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}carbonyl)-3,5-bis(methylthio)isothiazole](/img/structure/B3897277.png)
